(R,R)-Ritalinic Acid-d5 TFA Salt chemical structure
(R,R)-Ritalinic Acid-d5 TFA Salt chemical structure
An in-depth technical analysis and methodological guide designed for analytical chemists, forensic toxicologists, and pharmacokinetic researchers.
Executive Summary
The quantification of methylphenidate (MPH) in biological matrices presents a unique analytical challenge due to its rapid in vivo hydrolysis. Because less than 1% of an administered MPH dose is excreted unchanged, forensic and clinical laboratories must target its primary inactive metabolite, ritalinic acid, which accounts for approximately 80% of urinary excretion[1].
(R,R)-Ritalinic Acid-d5 TFA Salt serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these assays. This whitepaper deconstructs the structural mechanics of this specific standard, explains the chemical rationale behind its formulation, and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow optimized for zwitterionic recovery.
Structural Mechanics & Chemical Profiling
The efficacy of an internal standard relies on its ability to perfectly mimic the target analyte during extraction and ionization while remaining mass-resolved in the mass spectrometer. The design of (R,R)-Ritalinic Acid-d5 TFA Salt incorporates three critical chemical engineering choices:
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Stereochemical Fidelity (D-threo / R,R configuration): Methylphenidate is clinically administered either as a racemate or as the pure active enantiomer, dexmethylphenidate (D-threo-MPH). The primary circulating metabolite is D-threo-ritalinic acid[2]. Utilizing the exact (R,R) stereoisomer for the IS ensures identical chromatographic retention, even if chiral stationary phases are employed, thereby normalizing matrix suppression effects perfectly.
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Deuterium Placement (Phenyl-d5): The five deuterium atoms are localized on the aromatic phenyl ring rather than the aliphatic piperidine ring or the alpha-carbon. This is a deliberate choice to prevent isotopic scrambling. Protons adjacent to a carbonyl group (alpha-protons) are susceptible to keto-enol tautomerization and subsequent hydrogen/deuterium (H/D) exchange in aqueous acidic or basic environments. The phenyl-d5 label is covalently locked, ensuring the molecular weight remains stable at 338.33 g/mol throughout aggressive extraction protocols[3].
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Trifluoroacetic Acid (TFA) Salt Formulation: Ritalinic acid is an amphoteric molecule (zwitterion) containing both a basic secondary amine and an acidic carboxyl group. In its free base form, it suffers from poor solubility and stability. The addition of TFA protonates the piperidine nitrogen, yielding a stable, highly soluble crystalline salt that guarantees precise volumetric preparation of standard solutions[3].
Table 1: Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | (R)-2-phenyl-d5-2-((R)-piperidin-2-yl)acetic acid trifluoroacetate |
| Synonyms | D-threo-Ritalinic Acid-d5 TFA Salt |
| CAS Number | 2012598-85-3 (TFA Salt) / 129389-67-9 (Unlabeled Free Base) |
| Molecular Formula | C13H12D5NO2 • C2HF3O2 |
| Molecular Weight | 338.33 g/mol |
| Isotopic Purity | ≥98% |
Metabolic Context & Pharmacokinetics
Upon oral administration, methylphenidate undergoes extensive first-pass metabolism. The hepatic enzyme Carboxylesterase 1A1 (CES1A1) rapidly hydrolyzes the methyl ester linkage, yielding ritalinic acid[1].
Figure 1: Hepatic metabolism of methylphenidate to ritalinic acid via CES1A1.
Analytical Challenges & Workflow Design
The Failure of Liquid-Liquid Extraction (LLE)
A common pitfall in forensic toxicology is attempting to extract ritalinic acid using standard alkaline Liquid-Liquid Extraction (LLE) protocols designed for amphetamines. Because ritalinic acid is amphoteric, it remains ionized (as a zwitterion) at physiological pH, and adjusting the pH to neutralize the amine simply ionizes the carboxylic acid. Consequently, LLE yields near-zero recovery[4].
The Solution: Mixed-Mode Cation Exchange (MCX)
To circumvent this, Solid-Phase Extraction (SPE) utilizing a Mixed-Mode Cation Exchange (MCX) polymeric sorbent is required. By acidifying the sample, the carboxylic acid is neutralized (protonated) and the secondary amine becomes positively charged, allowing it to bind strongly to the cation-exchange sulfonic acid groups on the SPE resin[4].
Figure 2: Optimized LC-MS/MS workflow utilizing MCX SPE for zwitterionic recovery.
Step-by-Step Self-Validating Protocol
This protocol establishes a self-validating system: by monitoring the absolute peak area of the (R,R)-Ritalinic Acid-d5 IS across all samples, analysts can instantly detect matrix-induced ion suppression or extraction failures. If the IS peak area deviates by >20% from the calibration blanks, the sample must be diluted and re-extracted.
Phase 1: Sample Preparation (SPE-MCX)
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Spiking: Aliquot 500 µL of biological matrix (urine, serum, or whole blood) into a clean tube. Add 50 µL of a 100 ng/mL (R,R)-Ritalinic Acid-d5 TFA Salt working solution. Vortex for 10 seconds.
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Acidification: Add 500 µL of 2% Formic Acid in water to drop the pH < 3.0. This ensures the amine is protonated and the carboxylate is neutralized.
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Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid.
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Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.
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Washing: Wash interferences with 1 mL of 2% Formic Acid, followed by 1 mL of 100% Methanol. (The analyte remains bound via ionic interaction).
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Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the secondary amine, breaking the ionic bond with the sorbent.
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Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
Phase 2: LC-MS/MS Parameters
Chromatographic separation is achieved on a sub-2-micron C18 column to ensure sharp peak geometries. Detection is performed via Electrospray Ionization in positive mode (ESI+).
During fragmentation, the precursor ion of ritalinic acid-d5 (m/z 225.2) loses the deuterated phenylacetic acid moiety, leaving the stable, unlabelled piperidine ring fragment at m/z 84.1[5].
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Ritalinic Acid | 220.1 | 84.1 | 20 | Quantifier |
| Ritalinic Acid | 220.1 | 56.1 | 35 | Qualifier |
| Ritalinic Acid-d5 | 225.2 | 84.1 | 20 | IS Quantifier[5] |
Note: The co-elution of the d5-IS and the unlabeled analyte ensures that any signal suppression occurring at that specific retention time affects both molecules equally, allowing the ratio to remain constant and accurate[6].
References
- BDG Synthesis. "(R,R)-Ritalinic Acid-d5 TFA Salt | CAS Number: 129389-67-9".
- GTFCh.
- ARK Diagnostics.
- Opinvisindi.
- Agilent Technologies.
- MedChemExpress. "2-phenyl-2-((R)-piperidin-2-yl)
